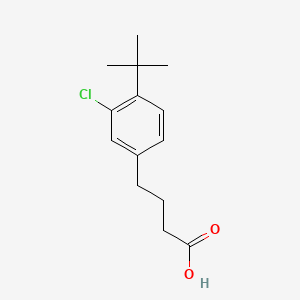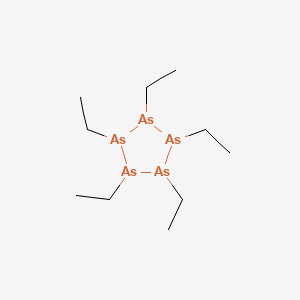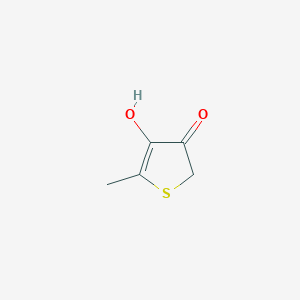
4-Hydroxy-5-methyl-3(2H)-thiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-3(2H)-thiophenone is an organic compound with the molecular formula C5H6O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and a methyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3(2H)-thiophenone can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. Another method involves the cyclization of a precursor compound containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methyl-3(2H)-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-oxo-5-methyl-3(2H)-thiophenone.
Reduction: Formation of 5-methyl-3(2H)-thiophenone.
Substitution: Formation of derivatives with different functional groups at the 5-position.
Applications De Recherche Scientifique
4-Hydroxy-5-methyl-3(2H)-thiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methyl-3(2H)-thiophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiophene ring can also play a role in the compound’s chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-5-methyl-3(2H)-furanone: A similar compound with an oxygen atom in place of the sulfur atom.
5-Methyl-3(2H)-thiophenone: Lacks the hydroxyl group present in 4-Hydroxy-5-methyl-3(2H)-thiophenone.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
26494-09-7 |
|---|---|
Formule moléculaire |
C5H6O2S |
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
4-hydroxy-5-methylthiophen-3-one |
InChI |
InChI=1S/C5H6O2S/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 |
Clé InChI |
GIVVLEIYPVKDNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)

![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
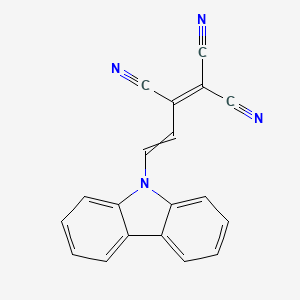
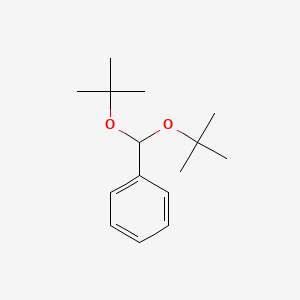
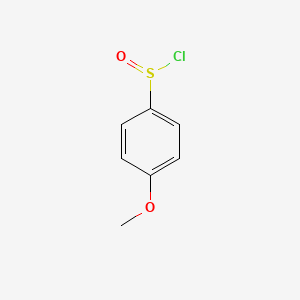

![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
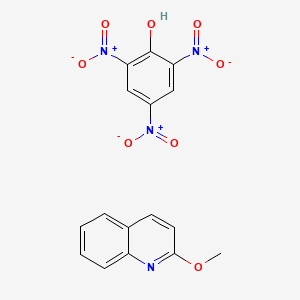
![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)
